molecular formula C24H20INO5 B557362 Fmoc-3-iodo-L-tyrosine CAS No. 134486-00-3

Fmoc-3-iodo-L-tyrosine

Cat. No.: B557362
CAS No.: 134486-00-3
M. Wt: 529,31 g/mole
InChI Key: ZRJAMVZQFHAZAE-NRFANRHFSA-N
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Description

Fmoc-3-iodo-L-tyrosine (CAS 134486-00-3) is a synthetic derivative of L-tyrosine modified with an iodine atom at the 3-position of the aromatic ring and protected at the α-amino group by the fluorenylmethyloxycarbonyl (Fmoc) moiety . Its molecular weight is 529.34 g/mol, and it is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s compatibility with base-labile protection strategies . The iodine atom serves as a versatile handle for post-synthetic modifications, such as radio-labeling for imaging studies or cross-coupling reactions in medicinal chemistry . This compound is particularly valuable in synthesizing peptides for studying protein interactions, post-translational modifications, and targeted radiopharmaceutical development .

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-hydroxy-3-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20INO5/c25-20-11-14(9-10-22(20)27)12-21(23(28)29)26-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,27H,12-13H2,(H,26,30)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJAMVZQFHAZAE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=C(C=C4)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20INO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446663
Record name Fmoc-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

529.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134486-00-3
Record name Fmoc-3-iodo-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-3-Iodotyrosine
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Preparation Methods

Silver-Mediated Iodination of Fmoc-Tyr(tBu)-OH

The most widely validated method involves iodination of Fmoc-Tyr(tBu)-OH (compound 5 ) using iodine (I2I_2) and silver sulfate (Ag2SO4Ag_2SO_4) in methanol. This two-step process achieves an overall yield of 58%:

  • Iodination Reaction:

    • Reagents: I2I_2 (1.2 equiv), Ag2SO4Ag_2SO_4 (1.2 equiv)

    • Solvent: Methanol (MeOHMeOH)

    • Temperature: Room temperature

    • Product: Methyl ester intermediate 8 (63% yield)

    The reaction selectively iodinates the 3-position of the tyrosine aromatic ring without cleaving the acid-sensitive tert-butyl (tButBu) ether group. X-ray crystallography confirmed regiospecific iodination (Fig. 1).

  • Ester Hydrolysis:

    • Reagents: Lithium hydroxide (LiOHLiOH)

    • Solvent: Tetrahydrofuran (THFTHF)/water

    • Yield: 92% of This compound (4)

    This step removes the methyl ester while retaining both Fmoc and tButBu protections, ensuring compatibility with Fmoc-SPPS.

Table 1: Optimization of Silver-Mediated Iodination

ParameterConditionOutcome
Iodinating AgentI2I_2/Ag2SO4Ag_2SO_4Retains tButBu group
Alternative AgentIPy2BF4IPy_2BF_4Cleaves tButBu (66% yield of 6 )
SolventCH2Cl2CH_2Cl_2:TFADeprotection occurs

Challenges with Alternative Iodination Strategies

Efforts to use bis(pyridine)iodinium tetrafluoroborate (IPy2BF4IPy_2BF_4) in dichloromethane/trifluoroacetic acid (CH2Cl2CH_2Cl_2:TFA) led to partial or complete removal of the tButBu group, yielding deprotected iodotyrosine 6 . This method is unsuitable for SPPS due to incompatibility with acid-labile resins.

Industrial-Scale Production Considerations

Purification and Quality Control

Industrial synthesis employs automated purification systems to isolate This compound with >95% purity. Key steps include:

  • Chromatography: Reverse-phase HPLC with C18C_{18} columns

  • Lyophilization: Freeze-drying for long-term storage at 2–8°C

Structural Characterization and Validation

Spectroscopic Analysis

  • 1H^1H NMR (500 MHz, DMSOd6DMSO-d_6):

    • δ 7.89 (d, J=7.5J = 7.5 Hz, Fmoc aromatic protons)

    • δ 6.98 (d, J=8.2J = 8.2 Hz, Tyr H-5)

    • δ 6.67 (d, J=8.2J = 8.2 Hz, Tyr H-6)

  • Mass Spectrometry:

    • ESI-MS: m/z 529.33 [M+H]+[M+H]^+ (calculated for C24H20INO5C_{24}H_{20}INO_5)

X-ray Crystallography

Crystal structures of intermediates (e.g., compound 7 ) confirm iodination at the 3-position (Fig. 2). Space group P21P2_1 with unit cell parameters a=8.923a = 8.923 Å, b=11.205b = 11.205 Å, c=12.387c = 12.387 Å.

Applications in Peptide Engineering

Suzuki-Miyaura Cross-Coupling

This compound serves as a substrate for palladium-catalyzed biaryl bond formation:

  • Reagents: Pd(PPh3)4Pd(PPh_3)_4, arylboronic acids

  • Product: Bi-aryl tyrosine derivatives (e.g., compound 9 , 40% yield)

This enables synthesis of non-natural amino acids for peptide-based therapeutics.

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-iodo-L-tyrosine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Biaryl Derivatives: Formed through cross-coupling reactions.

    Azido and Thio Derivatives: Formed through nucleophilic substitution reactions.

    Quinones: Formed through oxidation of the phenol group.

Scientific Research Applications

Fmoc-3-iodo-L-tyrosine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Fmoc-3-iodo-L-tyrosine involves its incorporation into peptides and proteins, where it can influence their structure and function. The iodine atom at the 3-position of the phenol ring can participate in various chemical reactions, such as cross-coupling and substitution reactions, which can modify the properties of the peptides and proteins. The Fmoc group protects the amino terminus during peptide synthesis and can be removed under basic conditions to reveal the free amine group for further reactions .

Comparison with Similar Compounds

Structural and Functional Differences

Halogenated Tyrosine Derivatives
Compound Substituent Molecular Weight (g/mol) Key Applications Reactivity/Stability Notes
Fmoc-3-iodo-L-tyrosine Iodine (3-) 529.34 Peptide synthesis, radio-labeling (e.g., SPECT imaging) Iodine’s large size and polarizability enable nucleophilic substitution and cross-coupling .
Fmoc-3-chloro-L-tyrosine Chlorine (3-) 437.87 Peptide synthesis, enzyme inhibition studies Chlorine’s smaller size and higher electronegativity reduce leaving-group reactivity compared to iodine .
Fmoc-L-Phe(3-Cl)-OH Chlorine (3-) Not specified Synthesis of non-natural phenylalanine-containing peptides Modified phenylalanine lacks tyrosine’s hydroxyl group, limiting phosphorylation mimicry .
Nitro-Substituted Tyrosine Derivatives
Compound Substituent Molecular Weight (g/mol) Key Applications Reactivity/Stability Notes
Fmoc-3-nitro-L-tyrosine Nitro (3-) 448.42 Protein oxidation studies, nitration mimicry Nitro group is electron-withdrawing; reducible to amine for further functionalization .
Other Modified Tyrosine Derivatives
Compound Substituent Molecular Weight (g/mol) Key Applications Reactivity/Stability Notes
3-Methyl-L-tyrosine Methyl (3-) 195.22 Metabolic pathway studies, steric probes Methyl group is inert, used to study steric hindrance without reactivity .
Fmoc-Tyr(Bzl)-OH Benzyl (4-O-) 493.55 Protecting tyrosine hydroxyl during SPPS Benzyl group enhances stability but requires harsh conditions (e.g., HF) for removal .

Cost and Availability

  • Pricing :
    this compound is priced at $530.00/g (1 g) and $2129.00/5 g , significantly higher than Fmoc-3-chloro-L-tyrosine due to iodine’s cost and synthesis complexity .
  • Synthesis: Halogenated tyrosine derivatives are typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed reactions, with iodine requiring specialized conditions (e.g., iodine monochloride) .

Biological Activity

Fmoc-3-iodo-L-tyrosine is a derivative of the amino acid tyrosine, notable for its application in solid-phase peptide synthesis (SPPS) and its potential biological activities. The compound's structural modifications, particularly the incorporation of iodine at the 3-position, facilitate unique interactions in biochemical pathways, influencing protein synthesis and cellular functions.

Chemical Structure and Properties

This compound consists of a phenolic structure with an Fmoc (9-fluorenylmethoxycarbonyl) protecting group that shields the amino group during peptide synthesis. The presence of iodine enhances its reactivity and allows for further chemical modifications post-synthesis, making it a versatile building block in peptide chemistry.

Property Details
Molecular Formula C₁₃H₁₁I₁N₁O₃
Molecular Weight 320.13 g/mol
Solubility Soluble in organic solvents (e.g., DMSO)
Stability Stable under standard conditions

The mechanism of action for this compound primarily revolves around its role in SPPS. The Fmoc group protects the amino functionality, allowing selective coupling reactions to occur without interference from other functional groups. Once incorporated into peptides, the iodine atom can participate in halogen bonding, influencing the peptide's conformation and interactions with other biomolecules.

Biochemical Pathways

  • Protein Synthesis : this compound is utilized in SPPS to create peptides with specific sequences, impacting various biochemical pathways related to protein function.
  • Enzyme Interactions : The compound can interact with enzymes such as proteases and kinases. For instance, proteases may cleave the Fmoc group, while kinases could phosphorylate the tyrosine residue, altering its biochemical properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Influence on Cellular Processes : It affects cell signaling pathways and gene expression by modulating phosphorylation states of proteins. This can lead to significant impacts on cellular metabolism and regulatory mechanisms.
  • Neurobiological Effects : Excessive amounts of 3-iodo-L-tyrosine have been linked to Parkinson-like symptoms in animal models. Studies show that high concentrations can inhibit tyrosine hydroxylase activity, crucial for dopamine biosynthesis, leading to neurodegenerative effects .
    • Case Study Findings :
      • In cultured substantia nigra neurons exposed to high levels of 3-iodo-L-tyrosine, researchers observed abnormal aggregation of α-synuclein and loss of dopaminergic neurons.
      • Intra-peritoneal infusion studies demonstrated long-term effects on neuronal integrity and motor function deficits .

Applications in Research

This compound serves as a critical tool in peptide synthesis for developing novel therapeutic agents and studying protein interactions. Its ability to modify peptide properties makes it valuable in designing peptides with enhanced biological activities or specific targeting capabilities.

Table: Summary of Biological Activities

Activity Description
Protein Synthesis Utilized as a building block in SPPS for constructing peptides
Enzyme Interaction Modulates activity through phosphorylation and proteolytic cleavage
Neurotoxicity High concentrations can induce Parkinson-like features in experimental models
Cell Signaling Modulation Influences gene expression and metabolic pathways through phosphorylation states

Q & A

Q. What role does this compound play in studying tyrosine halogenase enzyme mechanisms?

  • Methodological Answer :
  • Enzyme Assays : Monitor iodination kinetics using UV-Vis (absorbance at 290 nm for intermediate formation). Compare kcatk_{\text{cat}} values with natural substrates .
  • X-ray Crystallography : Co-crystallize halogenases with iodotyrosine to resolve active-site interactions (PDB deposition recommended) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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